molecular formula C13H14N4O3S B14254697 4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide CAS No. 170928-62-8

4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide

Cat. No.: B14254697
CAS No.: 170928-62-8
M. Wt: 306.34 g/mol
InChI Key: SSJVTUQGYMJVGX-UHFFFAOYSA-N
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Description

4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties . This compound is characterized by the presence of an amino group, a formylhydrazinyl group, and a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 4-nitrobenzenesulfonamide with hydrazine hydrate to form 4-aminobenzenesulfonamide. This intermediate is then reacted with 4-formylbenzenediazonium chloride under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the formyl group can produce alcohols .

Scientific Research Applications

4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antibacterial and antifungal properties.

    Medicine: Investigated for its potential use in developing new drugs, particularly antibiotics.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Amino-N-[4-(2-formylhydrazinyl)phenyl]benzene-1-sulfonamide involves its interaction with bacterial enzymes. It acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme involved in the synthesis of folic acid. By inhibiting this enzyme, the compound prevents the formation of dihydrofolate and tetrahydrofolate, which are essential for bacterial DNA synthesis and cell division .

Properties

CAS No.

170928-62-8

Molecular Formula

C13H14N4O3S

Molecular Weight

306.34 g/mol

IUPAC Name

N-[4-[(4-aminophenyl)sulfonylamino]anilino]formamide

InChI

InChI=1S/C13H14N4O3S/c14-10-1-7-13(8-2-10)21(19,20)17-12-5-3-11(4-6-12)16-15-9-18/h1-9,16-17H,14H2,(H,15,18)

InChI Key

SSJVTUQGYMJVGX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)S(=O)(=O)NC2=CC=C(C=C2)NNC=O

Origin of Product

United States

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